4-Amino-3,5-difluorophenol

Descripción general

Descripción

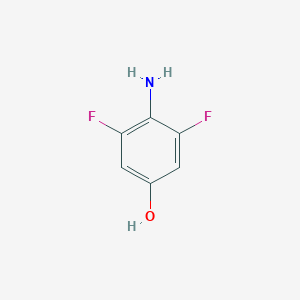

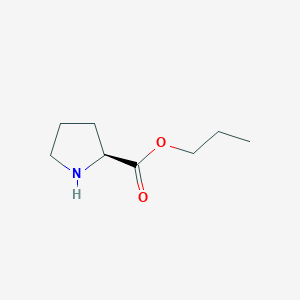

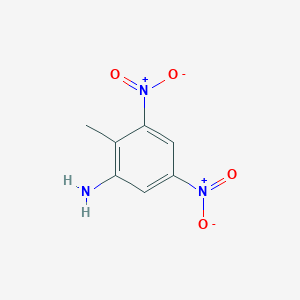

4-Amino-3,5-difluorophenol is a chemical compound with the molecular formula C6H5F2NO . It has a molecular weight of 145.11 . It is used as an intermediate for the preparation of 1-(Adamantan-1-ylcarbonyl)-3-(2,6-difluoro-4-hydroxyphenyl)thiourea and other aniline derivatives .

Molecular Structure Analysis

The molecular structure of 4-Amino-3,5-difluorophenol is represented by the linear formula C6H5F2NO . Unfortunately, the detailed structural analysis is not available in the search results.Aplicaciones Científicas De Investigación

Medicinal Chemistry

Application Summary

In medicinal chemistry, 4-Amino-3,5-difluorophenol is utilized as a building block for synthesizing various pharmaceutical compounds due to its fluorine atoms and amino group which can interact with biological systems .

Methods and Experimental Procedures

The compound is often used in the synthesis of chiral drugs through asymmetric synthesis, which involves inducing chirality in a previously achiral compound or separating enantiomers .

Results and Outcomes

The use of 4-Amino-3,5-difluorophenol in drug synthesis has led to the development of enantiomerically pure compounds that exhibit desired therapeutic effects with reduced side effects .

Chemical Synthesis

Application Summary

In chemical synthesis, 4-Amino-3,5-difluorophenol is a versatile intermediate for constructing complex organic molecules, including aniline derivatives .

Methods and Experimental Procedures

It is used in various coupling reactions, often under controlled conditions to ensure the selective formation of the desired products.

Results and Outcomes

The synthesis processes yield a range of compounds with potential applications in dyes, pigments, and pharmaceuticals, showcasing the compound’s utility in organic synthesis .

Chromatography

Application Summary

4-Amino-3,5-difluorophenol

can be used in chromatography as a standard or a derivatization agent to aid in the separation and identification of complex mixtures .

Methods and Experimental Procedures

It may be employed in HPLC methods where its unique properties facilitate the separation of substances based on their interaction with the stationary phase.

Results and Outcomes

The use of 4-Amino-3,5-difluorophenol in chromatographic techniques has enhanced the resolution and detection of analytes, particularly in the analysis of fluorine-containing compounds .

Analytical Research

Application Summary

Analytical research utilizes 4-Amino-3,5-difluorophenol for its reactivity in developing analytical reagents and probes .

Methods and Experimental Procedures

The compound’s reactivity is harnessed to form complexes with metals or other analytes, which can then be quantitatively measured.

Results and Outcomes

This application has led to the development of sensitive and selective assays for various analytes, improving the accuracy and precision of analytical measurements .

Pharmaceutical Research

Application Summary

In pharmaceutical research, 4-Amino-3,5-difluorophenol is used to study drug interactions and the synthesis of potential drug candidates .

Methods and Experimental Procedures

It is involved in the synthesis of novel drug molecules, particularly in the exploration of fluorinated compounds that have a high degree of biological activity.

Results and Outcomes

Research involving 4-Amino-3,5-difluorophenol has contributed to the discovery of new therapeutic agents with improved efficacy and safety profiles .

This analysis showcases the diverse applications of 4-Amino-3,5-difluorophenol in scientific research, highlighting its role in advancing various fields through innovative methods and significant outcomes.

Environmental Science

Application Summary

In environmental science, 4-Amino-3,5-difluorophenol is used as a tracer or marker to study pollution patterns and the environmental fate of fluorinated compounds .

Methods and Experimental Procedures

The compound is released in controlled amounts into environmental systems and monitored over time using advanced detection methods.

Results and Outcomes

Studies have provided insights into the transport and degradation of fluorinated pollutants, aiding in the development of environmental protection strategies .

Biochemistry

Application Summary

Biochemists utilize 4-Amino-3,5-difluorophenol to investigate enzyme-catalyzed reactions where the compound acts as a substrate mimic or inhibitor .

Methods and Experimental Procedures

The compound is introduced into enzymatic reactions, and its effects on reaction rates and enzyme activity are measured.

Results and Outcomes

Research has led to a better understanding of enzyme mechanisms and the design of enzyme inhibitors for therapeutic use .

Nanotechnology

Application Summary

In nanotechnology, 4-Amino-3,5-difluorophenol is explored for its potential in creating nanoscale materials and devices, particularly in the field of electronics .

Methods and Experimental Procedures

The compound is used in the synthesis of nanomaterials with precise control over size and shape at the molecular level.

Results and Outcomes

The resulting nanomaterials exhibit unique electrical, optical, and mechanical properties suitable for a variety of applications in electronics and materials science .

Pharmacokinetics

Application Summary

Pharmacokinetic studies involve 4-Amino-3,5-difluorophenol to understand its distribution, metabolism, and excretion in biological systems .

Methods and Experimental Procedures

The compound is administered to model organisms, and its presence in various tissues and fluids is quantified over time.

Results and Outcomes

Data from these studies inform the safe and effective use of fluorinated drugs in medical treatments .

Agricultural Chemistry

Application Summary

4-Amino-3,5-difluorophenol

is investigated for its use in developing pesticides and herbicides with fluorine atoms to enhance their activity and stability .

Methods and Experimental Procedures

The compound is used as a precursor in the synthesis of agrochemicals, and its efficacy is tested against various pests and weeds.

Results and Outcomes

The synthesized agrochemicals show promising results in controlling agricultural pests and improving crop yields .

Fluorescence Spectroscopy

Application Summary

4-Amino-3,5-difluorophenol

is employed in fluorescence spectroscopy as a fluorophore due to its ability to absorb and emit light at specific wavelengths .

Methods and Experimental Procedures

The compound is used to label molecules of interest, which are then excited with light to emit fluorescence that can be detected and measured.

Results and Outcomes

This application is crucial for the visualization and quantification of biological molecules in research and diagnostic assays .

Safety And Hazards

When handling 4-Amino-3,5-difluorophenol, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . It should be used only outdoors or in a well-ventilated area . It is harmful if swallowed or in contact with skin .

Propiedades

IUPAC Name |

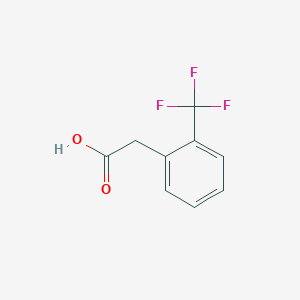

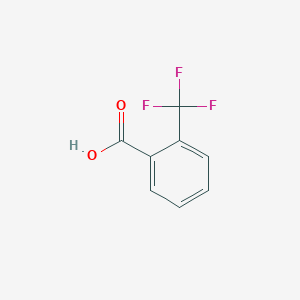

4-amino-3,5-difluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHQVBHFKCBFNEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)N)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381113 | |

| Record name | 4-amino-3,5-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3,5-difluorophenol | |

CAS RN |

135086-76-9 | |

| Record name | 4-amino-3,5-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 135086-76-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzyl N-[(3R,5S)-5-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate](/img/structure/B165277.png)